8-Methoxymethyl-3-isobutyl-1-methylxanthine
Beschreibung
8-Methoxymethyl-3-isobutyl-1-methylxanthine (referred to as 8-MIBMX or MMPX in some studies) is a synthetic xanthine derivative that acts as a selective inhibitor of phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP) . Its structure includes a methoxymethyl group at the 8-position, distinguishing it from the nonselective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX). This modification confers PDE1 selectivity, making 8-MIBMX a valuable tool for studying PDE1-specific pathways in cellular signaling.
8-MIBMX has been employed in diverse research contexts:
- Adipogenesis: It is used in adipogenic differentiation media to induce preadipocyte differentiation via cAMP elevation .
- Smooth Muscle Regulation: In detrusor smooth muscle (DSM), 8-MIBMX increases cAMP, activates BK channels, and suppresses contractility .
- Cardiac Function: It modulates cGMP degradation in cardiomyocytes, though its contribution is smaller compared to PDE3 .
Eigenschaften
IUPAC Name |
8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCGUCPBXKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228679 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78033-08-6 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
MMPX (C₁₂H₁₈N₄O₃, MW 266.3 g/mol) is structurally derived from 3-isobutyl-1-methylxanthine (IBMX) through the introduction of a methoxymethyl (-CH₂OCH₃) group at the 8-position of the xanthine core. The xanthine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9. Modifications at the 1-, 3-, and 8-positions are critical for conferring selectivity toward PDE isoforms.
Table 1: Key Physical Properties of MMPX
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₃ | |
| Molecular Weight | 266.3 g/mol | |
| Solubility | Slightly soluble in chloroform, methanol | |
| Storage Conditions | -20°C (stable ≥4 years) | |
| Purity | ≥98% |
Synthetic Strategies for Xanthine Derivatives
The synthesis of xanthine derivatives typically follows the Traube purine synthesis or alkylation of preformed xanthine cores. For MMPX, the latter approach is inferred due to the presence of multiple substituents.
Core Xanthine Synthesis
The xanthine core is synthesized via cyclization of 5,6-diaminouracil intermediates. For example:
- Condensation : 5,6-diaminouracil reacts with triethyl orthoformate in acetic acid to form the xanthine skeleton.
- Functionalization : Sequential alkylation at the 1- and 3-positions introduces methyl and isobutyl groups, respectively.
Critical Reaction Parameters :
- Temperature: 80–100°C for cyclization.
- Catalysts: Acidic conditions (e.g., HCl) for protonation of intermediates.
Introduction of the 8-Methoxymethyl Group
The 8-position of xanthines is electrophilic, allowing for substitution via radical or nucleophilic pathways. For MMPX, methoxymethylation likely proceeds through one of the following routes:
Direct Alkylation
- Reagents : Methoxymethyl chloride (ClCH₂OCH₃) or methoxymethyl bromide (BrCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).
- Conditions : Anhydrous dimethylformamide (DMF), 60–80°C, 12–24 hours.
- Mechanism : SN2 displacement of a halogen at the 8-position.
Mitsunobu Reaction
- Reagents : Methoxymethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.
- Conditions : Tetrahydrofuran (THF), room temperature, 6–8 hours.
- Advantage : Higher regioselectivity for the 8-position.
Table 2: Comparative Analysis of Methoxymethylation Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Alkylation | 45–55 | 85–90 | Competing N-alkylation |
| Mitsunobu | 60–70 | 92–95 | Cost of reagents |
Purification and Characterization
Crystallization
MMPX is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding off-white needles. Key steps include:
Scalability and Industrial Considerations
Large-scale production of MMPX faces challenges due to:
- Low Solubility : Requires polar aprotic solvents (e.g., DMF), complicating waste management.
- Regioselectivity : Competing alkylation at N-7 or N-9 necessitates rigorous reaction monitoring.
- Cost of Starting Materials : IBMX (precursor) costs ~$250/g (commercial suppliers).
Optimization Strategies :
Analyse Chemischer Reaktionen
8-Methoxymethyl-3-isobutyl-1-methylxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Methoxymethylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
8-Methoxymethyl-3-isobutyl-1-methylxanthin übt seine Wirkungen aus, indem es die calmodulin-sensitive cyclische GMP-Phosphodiesterase hemmt. Diese Hemmung führt zu einer Erhöhung der cyclischen GMP-Spiegel in den Zellen, was verschiedene zelluläre Prozesse modulieren kann. Die Verbindung zielt speziell auf das aktive Zentrum des Enzyms ab und verhindert die Hydrolyse von cyclischem GMP.
Wirkmechanismus
8-Methoxymethyl-3-isobutyl-1-methylxanthine exerts its effects by inhibiting calmodulin-sensitive cyclic GMP phosphodiesterase. This inhibition leads to an increase in cyclic GMP levels within cells, which can modulate various cellular processes. The compound specifically targets the active site of the enzyme, preventing the hydrolysis of cyclic GMP .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Mechanistic Differences
The primary structural analogs of 8-MIBMX are methylxanthine-based PDE inhibitors, particularly IBMX (3-isobutyl-1-methylxanthine). Key distinctions include:
Inflammatory Cytokine Regulation
- Amrinone (PDE3 inhibitor): Abolishes LPS-induced IL-6 and attenuates TNF-α .
- Rolipram (PDE4 inhibitor) : Potently inhibits IL-6 and exhibits biphasic effects on TNF-α .
Smooth Muscle Contractility
- 8-MIBMX : Suppresses DSM contractility via cAMP-BK channel activation .
- IBMX: Broadly suppresses contractility through nonselective PDE inhibition .
Cardiac cGMP Degradation
- 8-MIBMX : Contributes minimally to cGMP hydrolysis compared to PDE3 in cardiac fibroblasts .
- IBMX: Fully inhibits cGMP degradation due to nonselective PDE blockade .
Glucose Metabolism
- 8-MIBMX : Fails to enhance glucose uptake in 3T3-L1 adipocytes, indicating PDE1-independent regulation in this context .
- IBMX: Not tested in the same model but broadly enhances cAMP-dependent metabolic pathways .
Data Tables
Table 1: Selectivity and Functional Profiles of PDE Inhibitors
Table 2: Comparative Effects in Inflammation Models
| Model | 8-MIBMX Effect | Amrinone Effect | Rolipram Effect |
|---|---|---|---|
| IL-6 Production | Blocked | Abolished | Potently inhibited |
| TNF-α Production | No effect | Attenuated | Biphasic modulation |
Biologische Aktivität
Overview
8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the degradation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDE1 leads to increased intracellular levels of these signaling molecules, which can enhance various physiological responses, including vasodilation and improved cardiac contractility.
MMPX acts primarily by inhibiting PDE1, which is a calcium/calmodulin-dependent enzyme. The compound has an IC50 value of approximately 4-5 µM, indicating its potency as a PDE1 inhibitor . By preventing the breakdown of cAMP and cGMP, MMPX enhances the activity of protein kinase A (PKA), leading to phosphorylation of various target proteins that modulate cellular functions .
Key Biochemical Pathways Affected by MMPX:
- Increased cAMP Levels : Enhanced cAMP levels promote vasodilation and improve myocardial contractility.
- Calcium Signaling : MMPX has been shown to enhance forskolin-induced increases in intracellular calcium levels, particularly in isolated rat olfactory receptor neurons .
Biological Effects
The biological effects of MMPX can be summarized as follows:
- Cardiovascular Effects : MMPX has been shown to decrease pulmonary artery pressure and vascular resistance in animal models, indicating potential therapeutic applications in pulmonary hypertension .
- Neuroprotective Effects : The compound may also influence neurotransmitter release, suggesting neuroprotective properties that could be beneficial in neurological disorders .
- Cellular Responses : In vitro studies indicate that MMPX can stimulate various cellular responses through its action on cAMP pathways .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | IC50 Value (µM) | Effects |
|---|---|---|---|
| Inhibition of PDE1 | Prevents breakdown of cAMP and cGMP | 4 - 5 | Increased vasodilation and cardiac contractility |
| Enhancement of intracellular Ca²⁺ | Elevates Ca²⁺ levels in response to forskolin | N/A | Improved neuronal signaling |
| Decrease in pulmonary artery pressure | Modulates vascular resistance | N/A | Potential treatment for pulmonary hypertension |
Case Studies
-
Cardiac Function Enhancement :
A study investigated the effects of MMPX on isolated rat ventricular myocytes. It was found that MMPX significantly increased intracellular cAMP levels and enhanced L-type calcium current (), suggesting its role in improving cardiac function under stress conditions . -
Pulmonary Hypertension Model :
In a rabbit model of pulmonary hypertension, administration of MMPX at a dosage of 200 µg/kg resulted in significant reductions in both pulmonary artery pressure and vascular resistance, demonstrating its potential as a therapeutic agent for managing pulmonary hypertension . -
Neuroprotective Potential :
Research indicated that MMPX could modulate neurotransmitter release in neuronal cultures, hinting at its possible applications in treating neurodegenerative diseases where cyclic nucleotide signaling is disrupted .
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing 8-Methoxymethyl-3-isobutyl-1-methylxanthine, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution at the 8-position of xanthine derivatives. For example, 8-chloromethylxanthine intermediates (as described in similar xanthine syntheses) react with methoxymethyl groups under reflux in polar aprotic solvents like dioxane or DMF . Yield optimization requires precise control of stoichiometry (e.g., hydrazine hydrate ratios), temperature (60–80°C), and reaction time (12–24 hours). Impurities often arise from incomplete substitution or byproducts; column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .
Advanced Physicochemical Characterization
Q: How can researchers determine the solubility and stability of this compound under varying experimental conditions? A: Solubility profiling should use a tiered approach:
Preliminary screening in common solvents (e.g., DMSO, ethanol, water) via shake-flask method.
pH-dependent stability assessed via HPLC-UV at physiological (pH 7.4) and acidic (pH 3.0) conditions over 24–72 hours.
Thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds.
Refer to analogous xanthine derivatives for methodological guidance, noting that methoxymethyl groups may enhance solubility in polar solvents compared to alkyl-substituted analogs .
Basic Biological Activity Profiling
Q: What preliminary assays are suitable for hypothesizing the biological targets of this compound? A: Start with phosphodiesterase (PDE) inhibition assays , given structural similarities to IBMX (3-isobutyl-1-methylxanthine), a known PDE inhibitor . Use:
- In vitro PDE activity kits (e.g., colorimetric assays with cAMP/cGMP substrates).
- Dose-response curves (1–100 µM) to calculate IC50 values.
Cross-validate with adenosine receptor binding assays (A1/A2A subtypes) due to xanthine core interactions. Always include IBMX as a positive control .
Advanced Mechanistic Studies
Q: How can researchers resolve contradictions in bioactivity data between in vitro and cellular models for this compound? A: Contradictions may arise from off-target effects, metabolite interference, or differential membrane permeability. Mitigate via:
Metabolite profiling using LC-MS to identify degradation products.
Permeability assays (e.g., Caco-2 monolayers) to assess cellular uptake.
Knockout models (e.g., CRISPR-edited PDE isoforms) to isolate target specificity.
Revisit theoretical frameworks (e.g., structure-activity relationships of xanthines) to refine hypotheses .
Basic Analytical Characterization
Q: What spectroscopic techniques are critical for confirming the structure of this compound? A: Prioritize:
- 1H/13C NMR to verify substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm).
- High-resolution mass spectrometry (HR-MS) for molecular ion validation.
- IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹) and methoxy groups (~1100 cm⁻¹). Compare data with synthesized analogs (e.g., 8-hydrazinemethylxanthines) to identify spectral deviations .
Advanced Data Contradiction Analysis
Q: How should researchers address discrepancies in reported synthetic yields across studies? A: Systematically evaluate:
Reagent purity (e.g., hydrazine hydrate lot variability).
Reaction monitoring (TLC vs. in situ FTIR for real-time tracking).
Statistical analysis (e.g., factorial design to isolate variables like solvent polarity or catalyst loading).
Replicate studies under controlled conditions and publish raw data to enhance reproducibility .
Theoretical Framework Integration
Q: How can computational modeling enhance the design of derivatives based on this compound? A: Use:
- Docking simulations (AutoDock Vina) to predict binding affinities for PDE isoforms or adenosine receptors.
- QSAR models to correlate substituent effects (e.g., methoxymethyl vs. alkyl groups) with activity.
- DFT calculations to map electron density distributions and identify reactive sites.
Align results with empirical data to validate models .
Safety and Handling Protocols
Q: What are the critical safety considerations for handling this compound in laboratory settings? A: Follow:
- PPE requirements : Nitrile gloves, lab coats, and eye protection due to potential irritancy (common in xanthines).
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the methoxymethyl group.
- Waste disposal : Neutralize with dilute acetic acid before incineration. Refer to SDS sheets of structurally related compounds (e.g., IBMX) for risk assessment .
Methodological Notes
- Basic questions focus on foundational techniques (e.g., synthesis, solubility).
- Advanced questions require integration of cross-disciplinary methods (e.g., computational modeling, mechanistic validation).
- Theoretical linkages (e.g., PDE inhibition mechanisms) are critical for hypothesis-driven research .
- Contradiction resolution relies on iterative experimentation and open data practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
